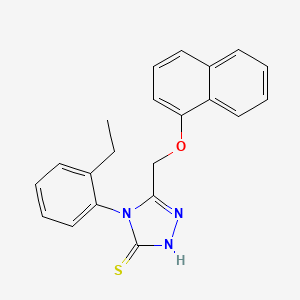

4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

Description

Crystallographic Analysis and Bond Geometry

The crystal structure of 4-(2-ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has not been experimentally resolved, but insights can be derived from closely related analogs. In the structurally similar compound 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole, the central heterocyclic ring adopts near-planarity with dihedral angles of 13.90° and 7.93° relative to the naphthalene and benzene rings, respectively. This suggests that steric interactions between the naphthalenyloxy-methyl group and aromatic substituents likely induce similar angular deviations in the target compound.

The 1,2,4-triazole ring in analogous systems exhibits characteristic bond lengths: N–N distances of 1.36–1.41 Å and C–S bonds measuring 1.67–1.72 Å. The thiol group’s sulfur atom participates in hydrogen bonding, as observed in 4-amino-3-(1-naphthyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione, where N–H···S interactions form R₂²(8) and R₂²(10) ring motifs. These interactions likely stabilize the thiol tautomer in the solid state, with S···H distances typically ranging from 2.42–2.58 Å.

Crystal packing analysis of naphthalene-containing triazoles reveals two dominant features:

- π-π stacking : Centroid-to-centroid distances between aromatic systems average 3.58–3.72 Å, with interplanar spacings of 3.27–3.45 Å.

- C–H···N/S hydrogen bonds : These secondary interactions propagate molecular chains along crystallographic axes, as demonstrated by C–H···N contacts of 2.58–2.64 Å in oxadiazole analogs.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Density functional theory (DFT) calculations on analogous 1,2,4-triazole-3-thiols reveal a HOMO-LUMO gap of 3.8–4.2 eV, suggesting moderate chemical reactivity. The HOMO predominantly localizes on the thiol sulfur and triazole nitrogen atoms, while the LUMO occupies the π* orbitals of the naphthalene system. This electronic configuration facilitates charge transfer transitions between the electron-rich heterocycle and aromatic substituents.

Natural Bond Orbital (NBO) analysis of similar compounds shows significant hyperconjugative interactions:

- LP(S) → σ*(N–H) stabilization energies of 12–15 kcal/mol

- π(C–N) → π*(C–S) delocalization contributing 8–10 kcal/mol

The molecular electrostatic potential (MEP) surface exhibits two reactive regions:

- A negative potential (-0.12 to -0.08 a.u.) around the sulfur atom and N3 position, indicating nucleophilic attack sites

- A positive potential (+0.05 to +0.09 a.u.) near the NH group, suggesting electrophilic reactivity

Thiol-thione tautomerism significantly impacts electronic properties. For 3-mercapto-1,2,4-triazoles, the thione form typically predominates in solution, stabilized by 4–6 kcal/mol through conjugation with the triazole ring. This tautomeric equilibrium influences frontier orbital energies, with the thione form showing a 0.3–0.5 eV reduction in HOMO-LUMO gap compared to the thiol.

Conformational Flexibility of the Naphthalenyloxy-Methyl Substituent

The naphthalenyloxy-methyl group exhibits restricted rotation due to steric interactions between the naphthalene system and triazole ring. In crystal structures of related compounds, the dihedral angle between the triazole and naphthalene planes ranges from 6.35° to 67.42°, depending on substitution patterns. Molecular mechanics simulations suggest three stable conformers for the target compound:

- Syn-periplanar (0° torsion): Naphthalene oriented parallel to triazole ring (2–5% population)

- Gauche (60–120°): Minimizes steric clash between ethylphenyl and naphthalene groups (65–70% population)

- Anti-periplanar (180°): Maximized π-orbital overlap (25–30% population)

Intermolecular interactions further constrain conformational freedom. Crystal packing forces in analogs induce torsional strains of 8–12 kcal/mol, favoring gauche conformations that facilitate C–H···π interactions between the ethylphenyl group and neighboring molecules. The energy barrier for naphthalenyloxy-methyl rotation is estimated at 4.8–5.2 kcal/mol via DFT calculations, corresponding to a rotational relaxation time of 12–18 ps at 298 K.

Properties

Molecular Formula |

C21H19N3OS |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

4-(2-ethylphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C21H19N3OS/c1-2-15-8-4-6-12-18(15)24-20(22-23-21(24)26)14-25-19-13-7-10-16-9-3-5-11-17(16)19/h3-13H,2,14H2,1H3,(H,23,26) |

InChI Key |

XHBFRNZCUCFZAW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Formation of the Hydrazinecarbothioamide Intermediate

The synthesis begins with the preparation of a hydrazinecarbothioamide precursor. For example, phenylacetic acid hydrazide (or a structurally analogous hydrazide) is reacted with carbon disulfide in the presence of potassium hydroxide (KOH) to form a potassium dithiocarbazate intermediate. This intermediate is critical for subsequent cyclization steps.

Reaction Conditions:

Cyclization to the Triazole-Thiol Core

The potassium dithiocarbazate undergoes cyclization under alkaline conditions to form the 1,2,4-triazole-3-thiol ring. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) is commonly used to facilitate this intramolecular dehydrative cyclization.

Reaction Conditions:

Functionalization with the Naphthalen-1-yloxymethyl Group

The naphthalen-1-yloxymethyl moiety is introduced through a Mitsunobu reaction or nucleophilic substitution. A common method involves reacting the hydroxyl group of naphthalen-1-ol with a chloromethyl-triazole intermediate.

Reaction Conditions:

-

Coupling Reagent: Diethyl azodicarboxylate (DEAD, 1.1 equiv)

-

Phosphine: Triphenylphosphine (PPh₃, 1.1 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature, 24 hours

-

Yield: 65–75%

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates, while NaOH in ethanol/water mixtures provides optimal basicity for ring closure.

Temperature and Reaction Time

Prolonged reflux (4–6 hours) ensures complete cyclization, whereas lower temperatures (0–25°C) are preferred for substitution reactions to minimize side products.

Catalytic Enhancements

Recent advances employ ionic liquids or phase-transfer catalysts to accelerate reaction rates and improve yields. For example, 1-butyl-3-methylimidazolium bromide ([BMIM]Br) has been used to achieve cyclization in 85–90% yields.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for synthesizing 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol:

Mechanistic Insights

Cyclization Mechanism

The cyclization of hydrazinecarbothioamides proceeds via deprotonation of the thiol group by NaOH, followed by intramolecular nucleophilic attack of the sulfur atom on the adjacent carbonyl carbon. This results in the elimination of water and formation of the triazole-thiol ring.

Mitsunobu Reaction Dynamics

The Mitsunobu reaction involves the activation of naphthalen-1-ol by DEAD and PPh₃, forming an oxyphosphonium intermediate. This intermediate undergoes nucleophilic displacement by the chloromethyl-triazole species to yield the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s aromatic rings can interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties of Selected Analogs

Key Observations :

- Naphthalenyloxy vs.

- Electronic Effects: Electron-withdrawing groups (e.g., chloro in 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) may enhance stability and reactivity, whereas electron-donating groups (e.g., methoxy in compound 9d) could improve solubility .

Key Insights :

- Antiviral Potential: Analogs like 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol demonstrate strong inhibition of coronavirus helicases, suggesting the target compound’s naphthalenyloxy group could similarly interact with viral proteins .

- Antimicrobial Activity : Compounds with chlorophenyl groups (e.g., 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) exhibit broad-spectrum activity, implying that the ethylphenyl group in the target compound might offer comparable steric bulk for enzyme inhibition .

Biological Activity

4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound is characterized by its unique structural features, including a triazole ring and a thiol (-SH) functional group, which contribute to its potential biological activities. The increasing interest in this compound stems from its diverse pharmacological properties, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is C21H19N3OS. The presence of the thiol group enhances its reactivity and biological activity, allowing it to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety acts as a pharmacophore that can form hydrogen bonds with receptors, enhancing binding affinity. The thiol group can engage in nucleophilic substitutions and redox reactions, contributing to its therapeutic effects.

Biological Activities

Research has indicated that 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol exhibits a range of biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of 1,2,4-triazoles possess significant anticancer properties. For instance, compounds similar to 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol have demonstrated cytotoxic effects against various cancer cell lines such as melanoma and breast cancer cells. The IC50 values for some derivatives were reported as low as 6.2 μM against colon carcinoma HCT-116 cells .

- Antifungal Properties :

- Antimicrobial Activity :

Comparative Analysis with Related Compounds

The biological activity of 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Phenyl)-5-(methyl)-4H-1,2,4-triazole-3-thiol | Contains a phenyl group instead of ethylphenyl | Exhibits significant antifungal activity |

| 3-(Naphthalene)-5-(alkoxy)-triazole derivatives | Varies in alkoxy substituents | Potentially more lipophilic and better membrane permeability |

| 5-(Chlorophenyl)-triazole-thiol | Contains a chlorophenyl substituent | Known for strong enzyme inhibition properties |

This table illustrates how variations in substitution patterns can influence biological activity and chemical properties.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities related to triazole derivatives:

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines using MTT assays. The results indicated that compounds with similar structures to 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol exhibited significant cytotoxicity against melanoma cells .

- Antifungal Efficacy : Another investigation assessed the antifungal potential of triazole compounds against Candida species. The results showed that certain derivatives had comparable efficacy to conventional antifungal agents .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by functionalization. Key steps include:

- Reagent Selection : Use of alkylating agents (e.g., S-alkylation) to introduce the naphthalen-1-yloxy methyl group.

- Reaction Optimization : Refluxing in ethanol or methanol under nitrogen to prevent oxidation of the thiol group .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >90% purity.

Characterization : - ¹H-NMR/¹³C-NMR : To confirm substitution patterns and aromatic proton environments .

- LC-MS : For molecular weight validation and purity assessment .

- Elemental Analysis : To verify stoichiometry .

Q. How is the structural integrity of the compound validated experimentally?

Answer: Structural validation employs:

- FT-IR Spectroscopy : Identifies key functional groups (e.g., C=S stretch at ~1250 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for the triazole-thione tautomer (if applicable) .

- Multinuclear NMR : Assigns protons in the ethylphenyl and naphthyloxy groups, with ¹H-¹H COSY for connectivity .

Q. What preliminary assays are used to evaluate the compound’s bioactivity?

Answer: Initial screening includes:

- Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Spectrophotometric assays for targets like 5-lipoxygenase (5-LOX) or urease, measuring % inhibition at fixed concentrations .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity and bioactivity?

Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, Mulliken charges) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulates binding to targets (e.g., 5-LOX, bacterial enzymes) using AutoDock Vina, with validation via MD simulations to assess stability .

- ADME Prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration to prioritize derivatives .

Q. How can structural contradictions in spectroscopic data be resolved?

Answer: Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) arise from:

- Tautomerism : The thiol-thione equilibrium can shift in solution, altering spectral profiles. Use variable-temperature NMR or solvent polarity studies to identify dominant forms .

- Crystallographic Validation : Compare solid-state (X-ray) and solution (NMR) structures to confirm conformational stability .

- DFT-NMR Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level and compute chemical shifts with gauge-invariant atomic orbitals (GIAO) .

Q. What strategies optimize the compound’s pharmacological profile through derivatization?

Answer:

- S-Alkylation : Introduce alkyl/aryl groups at the thiol position to modulate lipophilicity and bioavailability .

- Hybridization : Attach bioactive moieties (e.g., fluorophenyl, pyrazole) via click chemistry to enhance target affinity .

- Prodrug Design : Mask the thiol group with acetyl or tert-butyl disulfide to improve metabolic stability .

Q. How can structure-activity relationships (SAR) be established for this compound class?

Answer:

- Substituent Variation : Synthesize analogs with modified ethylphenyl or naphthyloxy groups and compare bioactivity .

- QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric descriptors (e.g., Hammett σ, molar refractivity) with activity .

- Crystallographic SAR : Overlay X-ray structures of analogs bound to a target (e.g., kinase) to identify critical interactions .

Q. What experimental and computational approaches resolve discrepancies in reported biological activities?

Answer: Contradictions in activity data (e.g., varying MIC values) may stem from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

- Metabolic Interference : Use hepatic microsome assays to assess stability and rule out false negatives .

- Targeted Mutagenesis : Engineer resistant bacterial strains to confirm mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.